(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a hydroxyl group on the butyric acid backbone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydroxyl group. One common method involves the reaction of tert-butoxycarbonyl chloride with 4-hydroxybutyric acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of 3-tert-butoxycarbonylamino-4-oxobutyric acid.
Reduction: Regeneration of this compound.
Substitution: Formation of 4-hydroxybutyric acid with a free amino group.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The hydroxyl group can also undergo oxidation or reduction, further modifying the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid methyl ester: Similar structure but with a methyl ester group instead of a free carboxylic acid group.
tert-Butyloxycarbonyl-protected amino acids: A broader class of compounds with similar Boc protection but different amino acid backbones.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications. The presence of both the Boc-protected amino group and the hydroxyl group provides multiple sites for chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H17NO5 |
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Molecular Weight |
219.23 g/mol |
IUPAC Name |
4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(5-11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) |
InChI Key |
PRSIONPHFVWSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)CO |
Origin of Product |
United States |
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